molecular formula C23H22ClNO3 B11179852 3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11179852
M. Wt: 395.9 g/mol
InChI Key: CENVHDSQBHXMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with a chromene structure, which is further substituted with a chlorobenzoyl group and multiple methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one typically involves multi-step organic reactions

    Preparation of Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Formation of Pyridine Ring: The pyridine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Functionalization with Chlorobenzoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both chromene and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C23H22ClNO3/c1-13-12-23(2,3)25(4)19-11-20-15(9-17(13)19)10-18(22(27)28-20)21(26)14-5-7-16(24)8-6-14/h5-11,13H,12H2,1-4H3

InChI Key

CENVHDSQBHXMPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=C(C=C4)Cl)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.